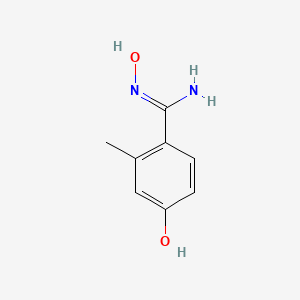
N',4-Dihydroxy-2-methylbenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide typically involves the reaction of 2-methyl-1,4-benzoquinone with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N’,4-dihydroxy-2-methylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N’,4-dihydroxy-2-methylbenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N’,4-dihydroxy-2-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dihydroxy-4-methylbenzene: Similar in structure but lacks the carboximidamide group.
4-methylcatechol: Another related compound with similar hydroxyl groups but different functional groups.
Uniqueness
N’,4-dihydroxy-2-methylbenzene-1-carboximidamide stands out due to its unique combination of hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
N',4-dihydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-6(11)2-3-7(5)8(9)10-12/h2-4,11-12H,1H3,(H2,9,10) |
Clé InChI |
UEAZPMAFQOCZHE-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)O)/C(=N/O)/N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


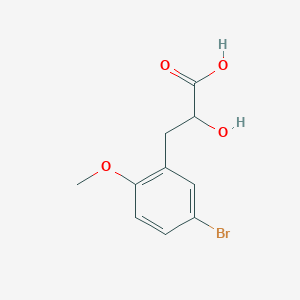

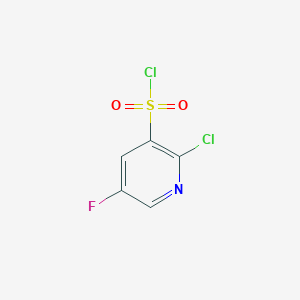
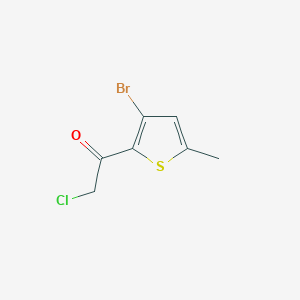
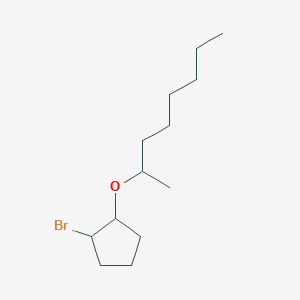

![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
![3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)
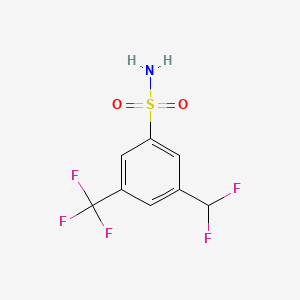

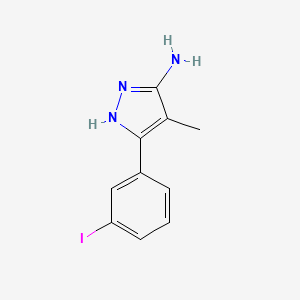
![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamine](/img/structure/B13616037.png)

![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis](/img/structure/B13616051.png)
